N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyridine ring, and a thiazole ring, which are all fused together with various functional groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
The synthesis of N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as 2-furoic acid.
Introduction of the pyridine ring: This step involves the use of a pyridine derivative, which can be coupled with the furan ring through a suitable coupling reaction.
Formation of the thiazole ring: This can be achieved through the cyclization of a suitable thioamide precursor.
Amidation reaction:
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted thiazole derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various microbial strains.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex organic molecules.
Materials Science: This compound has been investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antibacterial agent, this compound may inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. Additionally, the compound may interfere with the function of microbial DNA and RNA, leading to the inhibition of microbial growth and replication .
Comparison with Similar Compounds
N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can be compared with other similar compounds, such as:
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid, exhibit similar reactivity and biological activity.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, have similar pharmacological properties.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), have similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts a unique set of chemical and biological properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11(2)17(23)21-15-14(13-7-3-4-8-19-13)22-26-16(15)18(24)20-10-12-6-5-9-25-12/h3-9,11H,10H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKVMWXVBYHVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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